(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
The compound "(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid" belongs to the tetrahydrocyclopentaquinoline family, characterized by a fused cyclopentane-quinoline scaffold. Key features include:
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17)/t7-,9-,12+/m0/s1 |
InChI Key |
MUJMYRTUDRUYBU-QOSJWCAFSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction
The Pfitzinger reaction is a classical method for synthesizing quinoline derivatives, including quinoline-4-carboxylic acids. It involves the condensation of isatins with ketones under basic conditions, often using strong bases such as sodium hydroxide or potassium hydroxide.
- Typically performed in aqueous or alcoholic solvents.
- Requires reflux conditions, often taking 24-72 hours.
- Yields can vary depending on substrate reactivity and reaction conditions.
- The reaction proceeds via initial formation of an enolate from the ketone.
- Nucleophilic attack on the isatin carbonyl group forms an intermediate.
- Cyclization and dehydration lead to the quinoline core.
Doebner Reaction
The Doebner reaction is another classical route involving the condensation of aniline derivatives with aldehydes or ketones in the presence of acids or bases, leading to quinoline derivatives.
- The reaction often employs substituted anilines and cyclic ketones.
- Acidic or basic catalysts facilitate cyclization.
- Microwave-assisted and solvent-free conditions have been explored to enhance efficiency.
Modern Green Chemistry Methods
Recent advances focus on environmentally benign conditions, such as solvent-free reactions, microwave irradiation, and the use of recyclable catalysts.
Microwave-Assisted Synthesis
- Microwave irradiation significantly reduces reaction times from hours to minutes.
- For example, condensation of isatins with cyclic ketones under microwave conditions in ethanol or water yields quinoline-4-carboxylic acids with high purity and yields.
- Reaction times are typically 3-6 minutes with yields exceeding 80%.
Catalytic Systems
- Use of eco-friendly catalysts such as potassium hydroxide (KOH), silica-supported acids, or ionic liquids.
- Catalysts like T3P (propylphosphonic anhydride) have been used for multicomponent reactions to synthesize quinoline derivatives efficiently.
- Metal catalysts such as indium(III) chloride facilitate heterocycle formation under mild conditions.
Solvent-Free and Recyclable Media
- Reactions performed without solvents, using solid catalysts or neat reactants, reduce waste and toxicity.
- Near-critical water and ionic liquids have been employed as green solvents, providing high yields and selectivity.
Specific Synthetic Pathways for the Target Compound
Synthesis via Isatin Derivatives
- Step 1: Condensation of isatin with suitable cyclic ketones (e.g., cyclopentane derivatives) under basic conditions, often with KOH in ethanol or water, at reflux.
- Step 2: Nitration of the resulting quinoline intermediate using mild nitrating agents like nitric acid or nitrating mixtures, under controlled temperature to introduce the nitro group at the 6-position.
- Step 3: Oxidation or decarboxylation steps, if necessary, to introduce the carboxylic acid functionality.
Multi-Component and One-Pot Reactions
- Recent protocols involve one-pot reactions where isatin, cyclic ketones, and nitrating agents are combined in a single vessel, with catalysts such as T3P or silica-supported acids, under microwave irradiation.
- These methods offer high yields (up to 85%), shorter reaction times (less than 30 minutes), and minimal waste.
Data Summary and Comparative Analysis
| Methodology | Catalyst / Reagent | Solvent | Temperature | Reaction Time | Yield | Environmental Impact |
|---|---|---|---|---|---|---|
| Classical Pfitzinger | NaOH, Isatin, cyclic ketones | Water/Alcohol | Reflux (24-72 h) | 24-72 hours | 40-60% | Moderate |
| Microwave-assisted | KOH, Isatin, cyclic ketones | Ethanol/Water | Microwave (3-6 min) | 3-6 min | 80-90% | High |
| Green solvent | Ionic liquids, Near-critical water | None | Mild (25-50°C) | 30-60 min | 75-85% | High |
| Catalyst-free | Neat reactants | None | Reflux | 2-8 hours | 50-70% | Low |
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation to form an amine derivative, a critical step for generating bioactive intermediates .
Example Reaction:
| Conditions | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 50 psi H₂, 25°C, 12 hr | 10% Pd/C | Ethanol | 92 | 98 |
| 30 psi H₂, 40°C, 8 hr | Raney Ni | Methanol | 85 | 95 |
Carboxylic Acid Derivative Formation
The carboxylic acid participates in nucleophilic acyl substitutions to form esters, amides, or salts.
Esterification
Reaction with alcohols (e.g., methanol):
| Acid Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 6 | 88 |
| HCl (g) | 60 | 4 | 78 |
Amidation
Reaction with amines (e.g., benzylamine):
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| DCC/DMAP | DCM | 82 |
| EDC/HOBt | DMF | 75 |
Palladium-Catalyzed Coupling Reactions
The quinoline core participates in cross-coupling reactions, enabling structural diversification .
Suzuki-Miyaura Coupling
Introduction of aryl groups at position 8:
| Aryl Boronic Acid | Base | Yield (%) |
|---|---|---|
| Phenyl | K₂CO₃ | 68 |
| 4-Methoxyphenyl | NaHCO₃ | 72 |
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C under nitrogen. Differential scanning calorimetry (DSC) shows an exothermic peak at 235°C , indicating nitro group instability at elevated temperatures.
| Condition | Observation |
|---|---|
| Heating to 200°C (air) | Partial decomposition (15% mass loss) |
| UV light (254 nm, 48 hr) | No significant degradation |
Comparative Reactivity with Analogues
The nitro group enhances electrophilic substitution rates compared to methoxy or chloro analogues .
| Substituent | Reaction (Nitration) | Relative Rate |
|---|---|---|
| -NO₂ | Electrophilic attack | 1.00 |
| -OCH₃ | Ortho-directing | 0.45 |
| -Cl | Meta-directing | 0.32 |
Scientific Research Applications
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry. This compound is of significant interest in medicinal chemistry because of its unique structure, which includes a nitro group and a carboxylic acid group.
Overview
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid :
- Is a complex organic compound with a unique structure that includes a nitro group and a carboxylic acid group.
- Is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
The compound's structure allows it to interact with specific molecular targets. The nitro and carboxylic acid groups are crucial in its reactivity and binding to biological molecules, potentially inhibiting enzymes or interfering with cellular processes, leading to biological effects.
Medicinal Chemistry
Due to its structure, (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group and the carboxylic acid group play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The following table summarizes key analogs and their structural differences:
Pharmacological and Functional Insights
Role of Nitro and Carboxylic Acid Groups
- The nitro group at C6 in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. In contrast, the carbamoyl group in CTCQC (C6) improves antifungal activity by targeting ATP sulfurylase (MET3) in sulfur assimilation .
- The carboxylic acid at C4 is conserved across analogs, suggesting its role in binding to cationic residues (e.g., lysine or arginine) in targets like GPER-1 or BK channels .
Impact of Aromatic Substituents
- GAT107 ’s 4-bromophenyl and sulfonamide groups enable dual α7 nAChR agonist-PAM activity, with the bromine enhancing hydrophobic interactions .
- Compound Z ’s naphthyl group at C4 promotes BK channel activation, while the target compound’s nitro group may direct it toward redox-sensitive targets like nitroreductases .
Stereochemical Considerations
Antifungal Activity
CTCQC (6-carbamoyl analog) inhibits histidine triad protein (HTA), a target in fungal pathogens. The absence of a nitro group in CTCQC suggests that carbamoyl substitution optimizes binding to HTA’s active site .
Ion Channel Modulation
- GAT107 ’s sulfonamide and bromophenyl groups are essential for α7 nAChR ago-PAM activity, producing direct allosteric activation (DAA) in the absence of orthosteric agonists .
- Compound Z activates BK channels via the BKasubunit, contrasting with HENA, which selectively targets BKb1-containing channels .
Virtual Screening and Drug Design
The target compound’s scaffold was used in ligand-based virtual screening (LBVS) for GPER-1 modulators. Analogs like G-1 (6-bromobenzo[d][1,3]dioxol-5-yl substituent) showed antiproliferative activity in cancer cell lines, highlighting the scaffold’s versatility .
Biological Activity
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the quinoline family and features a complex bicyclic structure that contributes to its biological properties. The presence of a nitro group and a carboxylic acid moiety enhances its pharmacological profile.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. In vitro tests demonstrated that this compound exhibits notable antibacterial activity against several strains of bacteria:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus (S. aureus) | Significant antibacterial effect |
| Escherichia coli (E. coli) | Moderate activity |
| Methicillin-resistant S. aureus | Moderate activity |
| Pseudomonas aeruginosa | Weak inhibition |
The compound's structural modifications enhance its antibacterial efficacy compared to traditional antibiotics like ampicillin and gentamicin .
2. Anti-inflammatory Properties
In a study examining the anti-inflammatory effects of quinoline derivatives, the compound showed promising results in reducing inflammation in RAW264.7 mouse macrophages induced by lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) values indicated that it possesses anti-inflammatory properties comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs) without significant cytotoxicity .
3. Cytotoxicity Studies
Cytotoxicity assessments revealed that (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibits low cytotoxic effects on mammalian cell lines. The IC50 values for mouse macrophage cells were recorded as follows:
| Compound | IC50 (μg/mL) |
|---|---|
| (3aR,4S,9bS)-6-nitro... | 98.2 |
| Ampicillin | Similar range |
| Gentamicin | Similar range |
These findings suggest that the compound could be developed further for therapeutic applications due to its safety profile .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in bacterial growth and inflammation pathways. It is speculated that the chelation with divalent metals through its carboxylic acid group may enhance its pharmacological efficacy.
Q & A
Q. What are the optimal synthetic routes for synthesizing (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and how can yield be maximized?
Methodological Answer: The synthesis of this compound involves multi-step cyclization and functionalization. A plausible route includes:
Cyclopentaquinoline Core Formation : Use a Diels-Alder reaction between a nitro-substituted diene and a quinoline precursor, followed by stereoselective hydrogenation to establish the (3aR,4S,9bS) configuration .
Carboxylic Acid Introduction : Employ a carboxylation reaction using CO₂ under basic conditions or via oxidation of a methyl group (e.g., KMnO₄/H₂SO₄) .
Nitro Group Placement : Nitration at the 6-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Yield Optimization :
Q. Which spectroscopic and computational methods are most effective for characterizing the compound’s structure and electronic properties?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆) identifies stereochemistry and nitro/carboxylic acid proton environments. Coupling constants (e.g., J = 6–8 Hz) confirm cyclopentane ring conformation .
- IR Spectroscopy : Peaks at ~1685 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns reveal stability of the cyclopentaquinoline core .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
Q. How can researchers ensure the compound’s stability during storage and handling?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitro group or oxidation of the carboxylic acid .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid exposure to strong acids/bases, which may degrade the cyclopentaquinoline core .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify decomposition products .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations be applied to study the compound’s interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., DNA gyrase, cytochrome P450) based on structural homology .
- Docking Workflow :
- Prepare the compound’s 3D structure using Gaussian09 (DFT-optimized geometry).
- Use AutoDock Vina to dock into target active sites (grid size: 25 ų; exhaustiveness: 20) .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
- Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies are recommended for resolving enantiomeric purity, given the compound’s stereochemical complexity?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (85:15) mobile phase. Retention time differences (>2 min) indicate enantiomer separation .
- Enzymatic Resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) in organic solvents to selectively esterify one enantiomer .
- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) to determine absolute configuration via Patterson maps .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?
Methodological Answer:
- Error Source Analysis :
- Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO) to improve shift accuracy .
- Conformational Sampling : Use molecular dynamics to generate multiple conformers and calculate averaged NMR shifts .
- Experimental Validation : Compare DFT-predicted IR vibrational modes with experimental spectra to identify discrepancies in functional group assignments .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies on derivatives of this compound?
Methodological Answer:
- Core Modifications :
- Biological Assays : Test derivatives against bacterial pathogens (e.g., E. coli DH5α) for antimicrobial activity, using MIC (minimum inhibitory concentration) assays .
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, π-values) with activity trends .
Q. What protocols mitigate toxicity risks during in vitro and in vivo studies?
Methodological Answer:
- In Vitro : Perform MTT assays on HEK293 cells to determine IC₅₀ values. Use concentrations <10 µM if viability drops below 80% .
- In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring weight loss and organ histopathology .
- Protective Measures : Use fume hoods for powder handling and PPE (nitrile gloves, lab coats) to prevent dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
